1-[(E)-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]NAPHTHALEN-2-OL
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Overview
Description
1-[(E)-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]NAPHTHALEN-2-OL is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triazinoindole core linked to a naphthalen-2-ol moiety, making it a subject of interest in the study of nonlinear optical materials and fluorescence probes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]NAPHTHALEN-2-OL typically involves a multi-step process. One common method includes the condensation reaction between an aldehyde and a primary amine to form a Schiff base, followed by cyclization to introduce the triazinoindole structure. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are essential to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-[(E)-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]NAPHTHALEN-2-OL undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
1-[(E)-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]NAPHTHALEN-2-OL has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the development of nonlinear optical materials for optoelectronic devices.
Mechanism of Action
The mechanism of action of 1-[(E)-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]NAPHTHALEN-2-OL involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-((E)-(4-methoxyphenylimino)methyl)naphthalen-2-ol: Known for its nonlinear optical properties and used in optoelectronic applications.
1-((E)-(4-fluorophenylimino)methyl)naphthalen-2-ol: Exhibits strong third-order nonlinear optical properties and is used in frequency conversion.
Uniqueness
1-[(E)-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]NAPHTHALEN-2-OL is unique due to its triazinoindole core, which imparts distinct fluorescence and nonlinear optical properties, making it a versatile compound for various scientific applications .
Properties
Molecular Formula |
C20H14N6O |
---|---|
Molecular Weight |
354.4g/mol |
IUPAC Name |
1-[(E)-(5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazinylidene)methyl]naphthalen-2-ol |
InChI |
InChI=1S/C20H14N6O/c27-17-10-9-12-5-1-2-6-13(12)15(17)11-21-25-20-23-19-18(24-26-20)14-7-3-4-8-16(14)22-19/h1-11,27H,(H2,22,23,25,26)/b21-11+ |
InChI Key |
KBVZHFRLONMXBB-SRZZPIQSSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC3=NC4=C(C5=CC=CC=C5N4)N=N3)O |
Origin of Product |
United States |
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